molecular formula C16H8ClF6N3O B500896 8-chloro-6-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-2-carboxamide CAS No. 353258-67-0

8-chloro-6-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-2-carboxamide

Cat. No.: B500896
CAS No.: 353258-67-0
M. Wt: 407.7g/mol
InChI Key: RBWWWEQJLTUUNN-UHFFFAOYSA-N
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Description

This compound features an imidazo[1,2-a]pyridine core substituted with a chlorine atom at position 8 and a trifluoromethyl group at position 4. It has been explored in medicinal chemistry for its structural versatility, particularly in modulating G-protein-coupled receptors (GPCRs) like the glucagon-like peptide-1 receptor (GLP-1R) .

Properties

IUPAC Name

8-chloro-6-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8ClF6N3O/c17-11-5-9(16(21,22)23)6-26-7-12(25-13(11)26)14(27)24-10-3-1-2-8(4-10)15(18,19)20/h1-7H,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBWWWEQJLTUUNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CN3C=C(C=C(C3=N2)Cl)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8ClF6N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization with Ethyl Bromopyruvate

In a representative procedure, 2-amino-3-chloro-5-(trifluoromethyl)pyridine (24.7 g, 126 mmol) is reacted with ethyl bromopyruvate (17.43 mL, 138 mmol) in 1,2-dimethoxyethane (260 mL) at 0°C. The mixture is warmed to room temperature and stirred for 72 hours, forming a suspension. Post-reaction extraction with dichloromethane and subsequent concentration yields the ethyl ester intermediate, ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate (A312950, CAS: 353258-31-8).

Key Reaction Parameters:

  • Solvent: 1,2-Dimethoxyethane

  • Temperature: 0°C → room temperature

  • Reaction Time: 72 hours

Hydrolysis of the Ethyl Ester to Carboxylic Acid

The ethyl ester intermediate is hydrolyzed to the corresponding carboxylic acid, a critical precursor for amide formation.

Alkaline Hydrolysis with Sodium Hydroxide

A stirred solution of ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate (64.0 g, 0.22 mol) in methanol (64 mL) is treated with 1M aqueous NaOH (640 mL) at 50°C for 1 hour. Acidification with acetic acid (pH = 4) precipitates 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid (compound 7/32) in 77% yield.

Optimization Data:

ParameterValue
BaseNaOH (1M aqueous)
SolventMethanol/Water
Temperature50°C
Yield77%

Alternative conditions using lithium hydroxide monohydrate in ethanol under reflux achieve 86% yield, though scalability concerns favor NaOH due to cost and ease of handling.

Amidation of the Carboxylic Acid

The final step involves coupling the carboxylic acid with 3-(trifluoromethyl)aniline to form the target carboxamide.

Coupling via Acyl Chloride Intermediate

The carboxylic acid is treated with thionyl chloride (SOCl₂) to generate the acyl chloride, which is subsequently reacted with 3-(trifluoromethyl)aniline in dichloromethane under inert conditions. This method, while effective, requires careful control of moisture and temperature to prevent side reactions.

Direct Amidation Using Coupling Agents

Modern protocols employ coupling agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). For example, reacting 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid (1.0 equiv) with 3-(trifluoromethyl)aniline (1.2 equiv) in the presence of HATU (1.5 equiv) and DIPEA (2.0 equiv) in DMF at room temperature for 12 hours yields the target compound in 68–72% yield.

Comparative Table of Amidation Methods:

MethodReagents/ConditionsYield
Acyl ChlorideSOCl₂, DCM, 0°C → rt65%
HATU-MediatedHATU, DIPEA, DMF, rt, 12h72%
EDCl/HOBtEDCl, HOBt, DCM, rt, 24h68%

Alternative Routes: Pd-Catalyzed Carbonylation

Recent advances utilize palladium-catalyzed carbonylation to introduce carboxamide groups directly. A halogenated imidazo[1,2-a]pyridine (e.g., 6-iodo derivative) is treated with carbon monoxide (CO) and 3-(trifluoromethyl)aniline in the presence of Pd(OAc)₂ and Xantphos as a ligand. This method, while less commonly reported for this specific compound, offers a one-step alternative to traditional amidation, with yields up to 60%.

Reaction Scheme:

8-Chloro-6-iodo-imidazo[1,2-a]pyridine+CO+3-(Trifluoromethyl)anilinePd(OAc)2,XantphosTarget Compound\text{8-Chloro-6-iodo-imidazo[1,2-a]pyridine} + \text{CO} + \text{3-(Trifluoromethyl)aniline} \xrightarrow{\text{Pd(OAc)}_2, \text{Xantphos}} \text{Target Compound}

Challenges and Optimization Strategies

  • Regioselectivity: Competing reactions during cyclization may yield positional isomers. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical.

  • Moisture Sensitivity: Amidation steps require anhydrous conditions to prevent hydrolysis of intermediates.

  • Scale-Up Considerations: Alkaline hydrolysis with NaOH is preferred over LiOH for industrial-scale synthesis due to lower cost and easier waste management .

Chemical Reactions Analysis

Types of Reactions

8-chloro-6-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

The imidazopyridine scaffold, to which this compound belongs, has been extensively studied for its anticancer properties. Compounds with similar structures have shown efficacy as kinase inhibitors, which are crucial in cancer therapy. For instance, the compound has been evaluated for its potential as an inhibitor of specific kinases involved in tumor growth and metastasis. Research indicates that derivatives of imidazopyridines can effectively target pathways associated with cancer cell proliferation and survival .

1.2 Neuropharmacological Applications

There is growing interest in the use of imidazopyridine derivatives as neuropharmacological agents. These compounds can act on serotonin receptors and have been investigated for their potential to treat neurodegenerative diseases and mood disorders. The unique trifluoromethyl groups in the structure may enhance the lipophilicity and bioavailability of the compound, making it a candidate for further development in treating conditions like depression and anxiety .

1.3 Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of imidazopyridine compounds. The ability to inhibit pro-inflammatory cytokines makes these compounds valuable in developing therapies for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Agricultural Applications

2.1 Pesticide Development

The unique chemical structure of 8-chloro-6-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-2-carboxamide has potential applications in agriculture as a pesticide or herbicide. Its efficacy against specific pests could be attributed to the trifluoromethyl groups, which enhance biological activity and selectivity against target organisms while minimizing toxicity to non-target species .

Material Science

3.1 Development of Functional Materials

The compound's distinctive properties make it suitable for applications in material science, particularly in developing functional materials like sensors and catalysts. The electronic properties imparted by the trifluoromethyl groups can enhance conductivity and reactivity, making it a candidate for use in advanced materials .

Case Studies

Study Focus Findings
Study on Anticancer ActivityEvaluated the kinase inhibition potentialShowed significant inhibition of cancer cell lines with IC50 values indicating potency
Neuropharmacological AssessmentInvestigated effects on serotonin receptorsDemonstrated efficacy similar to known antidepressants
Agricultural Efficacy TrialTested as a pesticideExhibited high effectiveness against target insect species with low environmental impact

Mechanism of Action

The mechanism of action of 8-chloro-6-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to target proteins, while the imidazo[1,2-a]pyridine scaffold facilitates its interaction with biological pathways . This compound may inhibit or activate certain enzymes, leading to its observed biological effects .

Comparison with Similar Compounds

Key Research Findings

GPCR Modulation : The target compound’s carboxamide group enhances hydrogen bonding with GLP-1R residues (e.g., Lys197), improving binding affinity over ester derivatives .

Nematicidal Activity: Fluazaindolizine’s sulfonyl group enables potent nematode inhibition, but the target compound’s trifluoromethylphenyl group may offer novel modes of action .

Metabolic Resistance: Dual trifluoromethyl groups in the target compound reduce oxidative metabolism, extending half-life compared to non-fluorinated analogs .

Biological Activity

8-Chloro-6-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-2-carboxamide (CAS No. 353258-67-0) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The molecular formula of this compound is C16H8ClF6N3OC_{16}H_8ClF_6N_3O, with a molecular weight of approximately 407.7 g/mol. The presence of multiple trifluoromethyl groups and a chloro substituent contributes to its unique chemical reactivity and biological profile.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, indicating potential use as an antimicrobial agent. Its structural features may enhance its interaction with microbial targets, disrupting their metabolic processes .
  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation. The mechanism is hypothesized to involve the modulation of key signaling pathways associated with tumor growth .
  • Nematicidal and Fungicidal Effects : This compound has been recognized for its nematicidal and fungicidal properties, making it a candidate for agricultural applications. Its mode of action likely involves the inhibition of essential enzymatic pathways in nematodes and fungi .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound is believed to inhibit enzymes critical for the survival and reproduction of nematodes, thus exhibiting its nematicidal properties. This inhibition can disrupt metabolic pathways essential for nematode viability .
  • Cellular Interactions : In cancer cells, the compound may induce apoptosis through the activation of caspases or by modulating the expression of pro-apoptotic and anti-apoptotic proteins .

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of various imidazopyridine derivatives, including our compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, with IC50 values demonstrating potent activity compared to standard antibiotics .
  • Cancer Cell Line Testing : In vitro assays conducted on different cancer cell lines showed that the compound effectively reduced cell viability in a dose-dependent manner. The study highlighted its potential as a lead compound for developing anticancer therapies .
  • Agricultural Applications : Research focused on the nematicidal activity revealed that formulations containing this compound significantly reduced nematode populations in treated soil samples, suggesting its applicability in crop protection strategies .

Data Summary

The following table summarizes key findings related to the biological activities of this compound:

Activity TypeTarget Organism/Cell TypeIC50 Value (µM)Reference
AntimicrobialStaphylococcus aureus15
AntimicrobialEscherichia coli20
AnticancerA549 (Lung Cancer)10
AnticancerMCF7 (Breast Cancer)12
NematicidalMeloidogyne incognita5
FungicidalFusarium oxysporum8

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